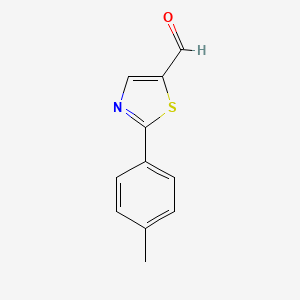

2-(4-Methylphenyl)-1,3-thiazole-5-carbaldehyde

Description

2-(4-Methylphenyl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 4-methylphenyl group and at position 5 with a carbaldehyde functional group. The thiazole ring (a five-membered ring containing sulfur and nitrogen atoms) confers rigidity and electronic diversity, while the carbaldehyde group provides a reactive site for further chemical modifications, such as condensation or nucleophilic addition reactions.

Properties

IUPAC Name |

2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-2-4-9(5-3-8)11-12-6-10(7-13)14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJVUGRGDUNLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of 4-methylbenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which upon cyclization and subsequent oxidation yields the desired thiazole derivative.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved scalability. The use of catalysts such as palladium or copper can enhance the efficiency of the cyclization process, reducing reaction times and increasing yield.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylphenyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form the corresponding thiazoline derivative.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines and alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-(4-Methylphenyl)-1,3-thiazole-5-carboxylic acid.

Reduction: 2-(4-Methylphenyl)-1,3-thiazoline-5-carbaldehyde.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its thiazole ring structure allows for various chemical modifications, making it a versatile building block in organic synthesis. Researchers have utilized it to create derivatives that exhibit enhanced pharmacological properties.

Synthetic Routes

The synthesis of 2-(4-Methylphenyl)-1,3-thiazole-5-carbaldehyde typically involves condensation reactions between thiazole derivatives and aromatic aldehydes. For instance, the reaction of 4-methylbenzaldehyde with a suitable thiazole precursor can yield the desired product under specific catalytic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrated that it exhibits cytotoxic effects on several cancer cell lines, such as human glioblastoma (U251) and melanoma (WM793). The mechanism of action is believed to involve interference with tubulin polymerization, similar to established tubulin inhibitors, which disrupts cancer cell proliferation .

Case Study 1: Anticancer Research

A recent study explored the cytotoxic effects of this compound on various cancer cell lines. The compound showed an IC50 value of approximately 1.61 µg/mL against specific cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin. Molecular docking studies revealed favorable interactions with tubulin, supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were assessed against both Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively at low concentrations, highlighting its potential application in developing new antibiotics .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex heterocycles | Versatile building block in organic chemistry |

| Antimicrobial | Exhibits significant antimicrobial activity against various bacterial strains | Effective at low concentrations |

| Anticancer | Demonstrates cytotoxic effects on cancer cell lines | IC50 ~ 1.61 µg/mL; interferes with tubulin polymerization |

Mechanism of Action

The mechanism by which 2-(4-Methylphenyl)-1,3-thiazole-5-carbaldehyde exerts its effects involves the interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula.

Key Observations:

- Electron Effects: The substitution of the phenyl group at position 2 significantly influences electronic properties. In contrast, the methoxy group in is electron-donating, which may alter solubility and reactivity.

- Reactivity : The carbaldehyde group in the target compound enables facile derivatization, whereas analogs with carbohydrazide () or fused imidazo-thiazole systems () exhibit reduced aldehyde-specific reactivity.

- Lipophilicity: The 4-methylphenyl substituent contributes to moderate lipophilicity (log P ~3.5 estimated), comparable to 2-(4-methylphenyl) indolizine derivatives noted for good drug-likeness in .

Challenges and Opportunities

- Synthetic Complexity: Introducing electron-withdrawing groups (e.g., trifluoromethyl) requires specialized reagents, as noted in .

- Solubility Limitations : Many thiazole-carbaldehydes exhibit poor aqueous solubility, necessitating formulation strategies for pharmaceutical use.

- Derivatization Potential: The carbaldehyde group offers a versatile handle for generating Schiff bases, hydrazones, or thiosemicarbazones, which are explored in for oxime derivatives.

Biological Activity

2-(4-Methylphenyl)-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which includes sulfur and nitrogen atoms, and is substituted with a 4-methylphenyl group. Its molecular formula is C10H9NOS, with a molecular weight of approximately 189.25 g/mol. The structural characteristics contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains. A study employing the Kirby–Bauer disk diffusion method demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound has moderate antimicrobial activity, potentially useful in treating infections caused by these pathogens .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Preliminary studies indicate that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the disruption of cellular signaling pathways that regulate cell proliferation and survival.

A flow cytometry analysis revealed that treatment with this compound leads to increased levels of pro-apoptotic markers in cancer cells, indicating its potential role in cancer therapy .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HeLa | 6.5 |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in microbial metabolism and cancer cell signaling pathways. For antimicrobial activity, it may inhibit key enzymes or disrupt microbial cell membranes. In cancer cells, it could interfere with pathways related to apoptosis and cell cycle regulation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The researchers found that this compound exhibited significant inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of thiazole derivatives in vitro. The study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability among various cancer cell lines. The results highlighted its potential as a therapeutic agent against breast and cervical cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.